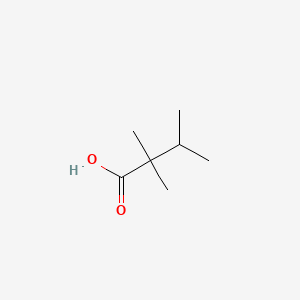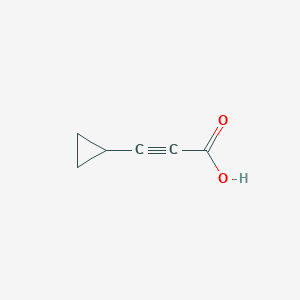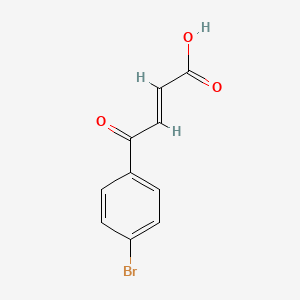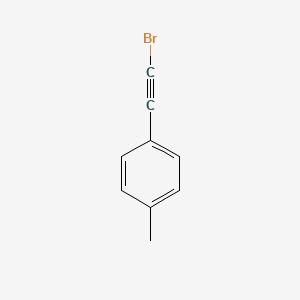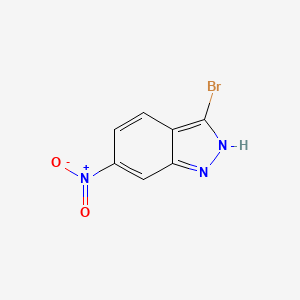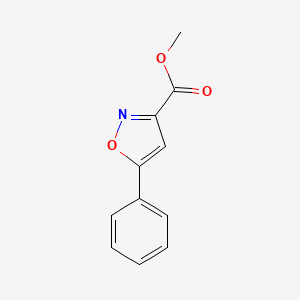
Methyl 5-phenylisoxazole-3-carboxylate
Descripción general
Descripción
Methyl 5-phenylisoxazole-3-carboxylate (MPIC) is a chemical compound with a unique molecular structure that has been studied for its potential applications in various scientific fields. MPIC is a derivative of isoxazole, which is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. It is a white crystalline solid with a molecular weight of 215.22 g/mol and a melting point of 88-90°C. MPIC is a very important compound in the field of organic synthesis due to its versatile reactivity and its ability to form stable derivatives.
Aplicaciones Científicas De Investigación
Photochemistry and Vibrational Spectra
Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC) has been studied for its photochemistry and vibrational spectra. It was synthesized and isolated in low temperature argon and xenon matrices. FTIR spectroscopy helped characterize its low energy conformers. Theoretical calculations and experimental observations confirmed the existence of multiple conformers, and in situ UV irradiation yielded the corresponding oxazole as the final photoproduct (Lopes et al., 2011).
Synthesis and Biological Activity
Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, synthesized by esterification with comenic acid, was alkylated with phenylisoxazole to afford conjugates containing isoxazole moieties. These derivatives demonstrated synergetic effects in mixtures with the antitumor drug Temobel, used in brain tumors chemotherapy (Kletskov et al., 2018).
Electrophilic Substitution Mechanism
The nitration mechanism of phenylisoxazoles was studied, revealing nitration patterns at different positions of the phenyl group depending on the specific phenylisoxazole compound. This research offers insights into the electrophilic substitution mechanism in heteroaromatic compounds (Katritzky et al., 1975).
Bromination Insights
Research on the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate provides valuable information for synthesizing 3-aryl-5-formyl-isoxazole-4-carboxylate. The study highlights the synthesis process and potential applications in creating isoxazole-fused heterocycles (Roy et al., 2004).
Tautomerism of Heteroaromatic Compounds
Investigations into the tautomerism of 5-hydroxyisoxazoles and isoxazol-5-ones reveal the presence of OH, CH, and NH forms in various solvents. Understanding these properties is crucial for applications involving isoxazole compounds (Boulton & Katritzky, 1961).
Xanthine Oxidase Inhibition
5-Phenylisoxazole-3-carboxylic acid derivatives have been analyzed for their potential as xanthine oxidase inhibitors. These studies are significant for developing new non-purine xanthine oxidase inhibitors, which have applications in treating diseases like gout (Wang et al., 2010).
Synthesis of α-Aminopyrrole Derivatives
Methyl 5-aminopyrrole-3-carboxylates were synthesized from 4-methyleneisoxazol-3-ones. This study is crucial for the development of pyrrole-containing products, with potential applications in pharmacology and organic synthesis (Galenko et al., 2019).
Lithiation Studies
Research on the lithiation of 3,5-disubstituted isoxazoles highlights the formation of 4-lithio derivatives, crucial for synthesizing carboxylic acids and iodocompounds. This study has implications for organic synthesis and drug development (Micetich & Chin, 1970).
Direcciones Futuras
Given the significance of isoxazoles in drug discovery, there is a need to develop new eco-friendly synthetic strategies . This includes the exploration of metal-free synthetic routes for the synthesis of isoxazoles . As such, “Methyl 5-phenylisoxazole-3-carboxylate” and similar compounds may continue to be of interest in future research and development efforts.
Propiedades
IUPAC Name |
methyl 5-phenyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPLCJOQBDGMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358625 | |
| Record name | Methyl 5-phenylisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51677-09-9 | |
| Record name | Methyl 5-phenylisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

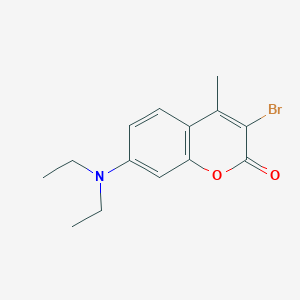

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)

![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)
